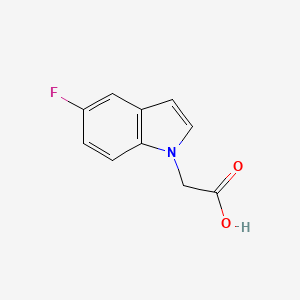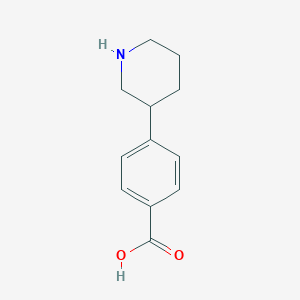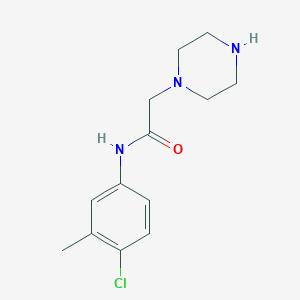
5-(Thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-(Thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring made up of one sulfur atom and four carbon atoms . This compound is a derivative of thiophene, which means it contains the thiophene structure in its molecular framework .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is used to produce aminothiophene derivatives . Another method involves the use of 1,3-diynes and potassium sulfide .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to produce aminothiophene derivatives . Other reactions include the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 5-(Thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine have been a focus of various studies, highlighting their potential in scientific research. A study by Kaneria et al. (2016) describes the synthesis of 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, starting from 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, showcasing their antimicrobial activity against bacteria and fungi, indicating the compound's role in developing antimicrobial agents (Kaneria et al., 2016).
Antimicrobial and Antileishmanial Activities
Further extending its applications, Süleymanoğlu et al. (2017) explored 4-amino-1,2,4-triazole derivatives, including those derived from this compound, for their antileishmanial activity against Leishmania infantum promastigots. The study combined theoretical Density Functional Theory (DFT) calculations with biological assays, revealing significant antileishmanial potential and highlighting the compound's relevance in developing treatments for leishmaniasis (Süleymanoğlu et al., 2017).
Anticancer Evaluation
In the realm of cancer research, Yakantham et al. (2019) synthesized 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, testing their anticancer activity against various human cancer cell lines. This research indicates the compound's utility in designing new anticancer drugs, showcasing its broad application in therapeutic agent development (Yakantham et al., 2019).
Antifungal and Antituberculostatic Activities
Nimbalkar et al. (2016) synthesized Mannich bases derived from 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione, demonstrating promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies further supported their potential as antifungal agents, indicating the versatility of this compound derivatives in developing novel antifungal drugs (Nimbalkar et al., 2016). Additionally, Foks et al. (2004) investigated the tuberculostatic activity of similar compounds, revealing their potential in treating tuberculosis, which underscores the compound's relevance in addressing infectious diseases (Foks et al., 2004).
Mécanisme D'action
Thiophene Derivatives
Thiophene is a five-membered ring compound with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Analyse Biochimique
Biochemical Properties
5-(Thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes such as urease, where it acts as an inhibitor . The inhibition of urease by this compound is crucial as it can prevent the hydrolysis of urea into ammonia and carbon dioxide, which is a key reaction in the nitrogen cycle. Additionally, this compound has been observed to interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Moreover, this compound has been shown to affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For example, the compound binds to the active site of urease, inhibiting its activity . Additionally, this compound can modulate enzyme activity by either inhibiting or activating them, depending on the specific enzyme and the context of the interaction. Changes in gene expression are also observed, which can lead to altered cellular functions and responses.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can lead to the formation of active or inactive metabolites . These metabolic pathways are crucial for determining the compound’s bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, thereby influencing its biological effects.
Propriétés
IUPAC Name |
5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-7-10-9-6(11-7)3-5-1-2-12-4-5/h1-2,4H,3H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGZAOAKZXIAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)


![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)






![3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride](/img/structure/B1437878.png)
![3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437881.png)

